rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans: is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with a pentyloxy group and a carboxylic acid group in a trans configuration, meaning the substituents are on opposite sides of the ring. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans typically involves several steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions. For example, a hydroxyl group on the cyclohexane ring can be converted to a pentyloxy group using pentyl bromide in the presence of a base like sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The pentyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biological research, this compound can be used to study the effects of chirality on biological activity. It may serve as a model compound in the development of chiral drugs and in the study of enzyme-substrate interactions.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure can be modified to create analogs with desired biological activities, such as anti-inflammatory or analgesic properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, surfactants, and other functional materials.
Wirkmechanismus
The mechanism by which rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The pentyloxy group can enhance lipophilicity, affecting the compound’s ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1r,4r)-4-(Methoxy)cyclohexane-1-carboxylic acid, trans: Similar structure but with a methoxy group instead of a pentyloxy group.
(1r,4r)-4-(Butoxy)cyclohexane-1-carboxylic acid, trans: Similar structure but with a butoxy group.
(1r,4r)-4-(Hexyloxy)cyclohexane-1-carboxylic acid, trans: Similar structure but with a hexyloxy group.
Uniqueness
rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans is unique due to its specific pentyloxy substitution, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from its analogs with different alkoxy groups, providing unique opportunities for research and application.
Eigenschaften
CAS-Nummer |
67590-16-3 |
---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
4-pentoxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h10-11H,2-9H2,1H3,(H,13,14) |
InChI-Schlüssel |
GOANVKCSYKXGPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1CCC(CC1)C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.